Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound featuring a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems due to its unique electronic properties.
Material Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine:
Drug Development: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological systems to study enzyme interactions and cellular pathways.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their physical properties.
Dye and Pigment Industry: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
- Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring attached to the sulfonyl group.
- Unique Properties: Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is unique due to the ethoxy group, which can influence its solubility and electronic properties, potentially enhancing its interactions in biological systems or its performance in material applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-tert-butyl-5-[(4-ethoxyphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-6-32-16-11-13-17(14-12-16)34(29,30)27-21-15-20-22(25(28)31-5)24(26(2,3)4)33-23(20)19-10-8-7-9-18(19)21/h7-15,27H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMOHNHGQBDJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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